Methyl 5-oxopentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

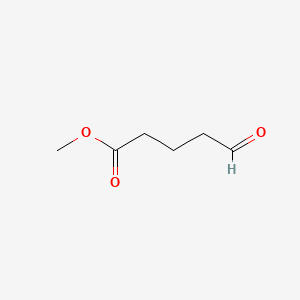

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-9-6(8)4-2-3-5-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTZROCKNUIONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209011 | |

| Record name | Pentanoic acid, 5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6026-86-4 | |

| Record name | Pentanoic acid, 5-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006026864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 5-oxopentanoate: A Technical Guide for Researchers

CAS Number: 6026-86-4

This technical guide provides an in-depth overview of methyl 5-oxopentanoate (B1240814), a valuable keto ester intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It details the compound's properties, provides a comprehensive experimental protocol for its synthesis, and outlines a typical purification workflow.

Core Properties and Safety Information

Methyl 5-oxopentanoate is a bifunctional molecule containing both an ester and an aldehyde group, making it a versatile building block for the synthesis of more complex molecules.[1] Its physicochemical properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6026-86-4 | [1][2][3][4] |

| Molecular Formula | C₆H₁₀O₃ | [1][5][6] |

| Molecular Weight | 130.14 g/mol | [1][6] |

| Boiling Point | 100-103 °C at 23 Torr | [3][6] |

| Density | 1.069 g/cm³ at 25 °C | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Storage Temperature | -20°C, stored under nitrogen | [3] |

Identification and Descriptors

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| InChI | InChI=1S/C6H10O3/c1-9-6(8)4-2-3-5-7/h5H,2-4H2,1H3 | [1][2] |

| InChI Key | YBTZROCKNUIONO-UHFFFAOYSA-N | [1][2] |

| SMILES | COC(=O)CCCC=O | [4] |

Safety and Hazard Information

| Category | Information | Source |

| Signal Word | Warning | [2] |

| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][7] |

| Precautionary Statements | P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 | [2] |

Synthesis of this compound via Fischer Esterification

A common and effective method for the synthesis of this compound is the Fischer esterification of 5-oxopentanoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.[1] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.

Experimental Protocol

Materials:

-

5-oxopentanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-oxopentanoic acid and an excess of anhydrous methanol (e.g., 5-10 equivalents).

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the stirred solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to Methyl 5-oxopentanoate: Molecular Structure and Properties

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of methyl 5-oxopentanoate (B1240814). It is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Quantitative Molecular Data

Methyl 5-oxopentanoate is a bifunctional organic compound containing both an aldehyde and a methyl ester functional group.[1] Its key quantitative properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Weight | 130.14 g/mol | [2][3][4] |

| Molecular Formula | C₆H₁₀O₃ | [2][3][4] |

| CAS Number | 6026-86-4 | [2][3] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | Methyl 4-formylbutanoate, 5-Oxopentanoic acid methyl ester | [3][4] |

| Physical Form | Liquid | |

| Boiling Point | 100-103 °C (at 23 mmHg) | [5] |

| InChI Key | YBTZROCKNUIONO-UHFFFAOYSA-N | [2][4] |

Molecular Structure

The structure of this compound consists of a five-carbon chain. An aldehyde group (-CHO) is located at one end of the chain (C5), making it reactive toward nucleophiles.[2] At the other end (C1), a carboxylic acid methyl ester group (-COOCH₃) is present. This dual reactivity makes it a valuable intermediate in organic synthesis.[2]

Caption: Molecular structure of this compound.

Experimental Protocols

The synthesis of this compound is often achieved through standard organic chemistry reactions. A representative protocol for its synthesis via Fischer esterification is detailed below.

Protocol: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis from its corresponding carboxylic acid, 5-oxopentanoic acid.

Materials:

-

5-oxopentanoic acid

-

Methanol (B129727) (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-oxopentanoic acid in an excess of anhydrous methanol (typically 5-10 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate, multiple times.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter to remove the drying agent.

-

Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, the crude product can be further purified by distillation under reduced pressure to obtain the final, pure compound.[2]

References

An In-depth Technical Guide to Methyl 5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxopentanoate (B1240814) is a bifunctional organic compound containing both a methyl ester and an aldehyde functional group.[1] This structure makes it a versatile building block in organic synthesis, offering multiple reaction sites for constructing more complex molecules.[1] Its value is particularly noted in the synthesis of heterocyclic compounds and as a precursor for biologically active molecules and natural products.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on methodologies relevant to research and drug development.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | methyl 5-oxopentanoate | [2][3] |

| CAS Number | 6026-86-4 | [2][4][5] |

| Molecular Formula | C₆H₁₀O₃ | [2][5] |

| Molecular Weight | 130.14 g/mol | [2][5] |

| InChI Key | YBTZROCKNUIONO-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC(=O)CCCC=O | [3][6] |

| Synonyms | Methyl 4-formylbutanoate, Methyl 4-formylbutyrate, 4-Methoxycarbonylbutanal | [3] |

Physicochemical Properties

| Property | Value | Conditions | Source |

| Appearance | Colorless to light yellow liquid | [4][5] | |

| Boiling Point | 100-103 °C | 23 Torr | [4][5] |

| Density | 1.069 g/cm³ | 25 °C | [4][5] |

| Storage Temperature | -20°C, stored under nitrogen | [4][5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A primary method is the esterification of the corresponding carboxylic acid.

Experimental Protocol: Fischer Esterification of 5-Oxopentanoic Acid

This protocol describes a general method for the synthesis of this compound.

Materials:

-

5-Oxopentanoic acid

-

Methanol (B129727) (MeOH)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Sodium bicarbonate (NaHCO₃, saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-oxopentanoic acid (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by a suitable technique, such as Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.[2]

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable intermediate in organic synthesis.[2] The aldehyde and ester groups can be targeted for a wide range of chemical transformations.

Reactions at the Aldehyde Group

The electrophilic carbonyl carbon of the aldehyde is a primary site for nucleophilic attack.[2]

-

Nucleophilic Additions: Reacts with Grignard reagents and organolithium compounds.[1]

-

Condensation Reactions: Can serve as a substrate in reactions like the nitroaldol (Henry) reaction.[2]

-

Wittig-type Olefinations: Allows for the formation of carbon-carbon double bonds.[1]

-

Reductive Amination: Used to introduce carbon-nitrogen bonds.[1]

Reactions at the Ester Group

The methyl ester functionality can undergo several transformations:

-

Hydrolysis: Can be converted to the corresponding carboxylic acid.[1]

-

Reduction: Can be reduced to a primary alcohol.[1]

-

Amidation: Reacts with amines to form amides.

The following diagram illustrates the key reactive sites and potential transformations of this compound.

Application in Drug Development and Natural Product Synthesis

Keto-esters are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] While direct applications of this compound are not extensively documented in all areas, its utility as a bifunctional building block is clear.[1]

Precursor to Heterocyclic Systems

A key application is in the synthesis of chiral δ-lactams. These lactams are valuable intermediates for producing enantiopure piperidines, a structural motif found in many biologically active alkaloids and pharmaceutical agents.[1]

Experimental Protocol: Synthesis of a Chiral δ-Lactam

This protocol outlines a cyclocondensation reaction using racemic this compound and a chiral amino alcohol.[1]

Materials:

-

Racemic this compound

-

(R)-Phenylglycinol

-

Toluene

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of racemic this compound (1.0 eq) in toluene, add (R)-phenylglycinol (1.0 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux and monitor the reaction until the starting material is consumed (e.g., by TLC or GC analysis).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to yield the desired chiral δ-lactam.[1]

The following workflow illustrates this synthetic pathway.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its dual aldehyde and ester functionalities provide multiple avenues for creating complex molecular architectures, particularly heterocyclic systems relevant to pharmaceutical and natural product chemistry. The protocols and data presented here offer a foundation for researchers to utilize this compound in their synthetic endeavors. Further research into its reactivity and applications will likely continue to expand its role in the development of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 6026-86-4 | Benchchem [benchchem.com]

- 3. Pentanoic acid, 5-oxo-, methyl ester | C6H10O3 | CID 554053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6026-86-4 [chemicalbook.com]

- 5. This compound CAS#: 6026-86-4 [m.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-oxopentanoate (B1240814) (also known as Methyl 4-formylbutanoate), a bifunctional organic compound with applications as a building block in organic synthesis. This document details two viable synthetic routes and outlines the expected analytical characterization of the title compound, tailored for professionals in chemical research and pharmaceutical development.

Physicochemical Properties

Methyl 5-oxopentanoate is a liquid ester containing an aldehyde functional group. Its properties make it a useful intermediate for the synthesis of more complex molecules.

| Property | Value | Reference |

| CAS Number | 6026-86-4 | [1][2] |

| Molecular Formula | C₆H₁₀O₃ | [1][2] |

| Molecular Weight | 130.14 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 100-103 °C (at 23 mmHg) | [1] |

| Appearance | Liquid | |

| Solubility | Soluble in common organic solvents. |

Synthetic Routes

Two primary, reliable methods for the synthesis of this compound are presented: the oxidation of a primary alcohol and the ozonolysis of a cyclic alkene.

Synthesis via Oxidation of Methyl 5-hydroxypentanoate (B1236267)

A common and effective method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. The precursor, Methyl 5-hydroxypentanoate, is commercially available. Two widely used mild oxidation protocols are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[3][4][5][6][7][8][9]

Caption: Synthesis of this compound via oxidation.

-

Reaction Setup: To a solution of Methyl 5-hydroxypentanoate (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM, ~0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.[6]

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield pure this compound.

Synthesis via Ozonolysis of Methyl Cyclopent-1-ene-1-carboxylate

Ozonolysis provides a direct method for cleaving a carbon-carbon double bond to form carbonyl compounds. The ozonolysis of Methyl cyclopent-1-ene-1-carboxylate will cleave the ring to form the desired product.[10][11]

Caption: Synthesis of this compound via ozonolysis.

-

Reaction Setup: Dissolve Methyl cyclopent-1-ene-1-carboxylate (1.0 eq.) in a solvent mixture of dichloromethane (DCM) and methanol (B129727) (e.g., 9:1 v/v) in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing a potassium iodide solution. Cool the solution to -78 °C using a dry ice/acetone bath.[10]

-

Ozonolysis: Bubble a stream of ozone through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by TLC analysis.

-

Quenching: Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.

-

Reductive Workup: Add a reducing agent, such as dimethyl sulfide (DMS, 1.5 eq.) or triphenylphosphine (PPh₃, 1.2 eq.), to the cold solution.[10] Allow the mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The following tables summarize the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will show characteristic signals for the aldehyde and methyl ester functionalities.

Table 1: Expected ¹H NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~9.77 | t, J≈1.5 Hz | 1H | CHO | [12][13][14] |

| ~3.67 | s | 3H | OCH₃ | [12][13][14] |

| ~2.74 | t, J≈7.0 Hz | 2H | CH₂-CHO | [12][13][14] |

| ~2.40 | t, J≈7.0 Hz | 2H | CH₂-CO₂Me | [12][13][14] |

| ~1.95 | p, J≈7.0 Hz | 2H | CH₂-CH₂-CH₂ | [12][13][14] |

Table 2: Expected ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| ~201.8 | C HO | [15][16][17][18] |

| ~173.5 | C O₂Me | [15][16][17][18] |

| ~51.6 | OC H₃ | [15][16][17][18] |

| ~43.2 | C H₂-CHO | [15][16][17][18] |

| ~33.0 | C H₂-CO₂Me | [15][16][17][18] |

| ~19.8 | C H₂-CH₂-CH₂ | [15][16][17][18] |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit strong absorption bands corresponding to the two carbonyl groups.

Table 3: Expected IR Data (liquid film)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~2950 | Medium | C-H stretch (aliphatic) | [1][2] |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) | [1][2] |

| ~1735 | Strong | C=O stretch (ester) | [1][2][19][20] |

| ~1725 | Strong | C=O stretch (aldehyde) | [1][2][21][19][20] |

| ~1170 | Strong | C-O stretch (ester) | [1][2] |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Table 4: Expected Mass Spectrometry Data (EI)

| m/z | Interpretation | Reference(s) |

| 130 | [M]⁺, Molecular ion | [22][23][24] |

| 101 | [M - CHO]⁺, α-cleavage of the aldehyde | [22][23][24] |

| 99 | [M - OCH₃]⁺, α-cleavage of the ester | [22][23][24] |

| 74 | McLafferty rearrangement of the ester | [22][23][24] |

| 59 | [COOCH₃]⁺ | [22][23][24] |

Characterization Workflow

A logical workflow for the characterization of the synthesized this compound is outlined below.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Dess-Martin Oxidation [organic-chemistry.org]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. quora.com [quora.com]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. scribd.com [scribd.com]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. Aldehyde IR Spectrum - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 23. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 24. electronicsandbooks.com [electronicsandbooks.com]

Methyl 5-oxopentanoate as a bifunctional building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxopentanoate (B1240814), also known as methyl 4-formylbutanoate, is a versatile bifunctional molecule possessing both a methyl ester and an aldehyde functionality. This unique structural arrangement allows for a wide range of chemical transformations, making it a valuable C5 building block in the synthesis of complex organic molecules, particularly in the construction of heterocyclic systems, natural products, and active pharmaceutical ingredients. Its ability to participate in reactions at either the electrophilic aldehyde carbon or the ester group, which can be further manipulated, provides synthetic chemists with a flexible tool for molecular design and construction.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of methyl 5-oxopentanoate is essential for its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| CAS Number | 6026-86-4 |

| IUPAC Name | This compound |

| Synonyms | Methyl 4-formylbutanoate, 5-Oxopentanoic acid methyl ester |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 100-103 °C at 23 Torr[1] |

| Density | 1.069 g/cm³ at 25 °C[1] |

| Storage Temperature | -20°C, stored under nitrogen[1] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | ~9.8 (t, 1H, -CHO), 3.67 (s, 3H, -OCH₃), 2.75 (t, 2H, -CH₂CHO), 2.45 (t, 2H, -CH₂CO₂Me), 2.0 (p, 2H, -CH₂CH₂CH₂-) |

| ¹³C NMR (CDCl₃) | ~202.0 (-CHO), 173.5 (-CO₂Me), 51.5 (-OCH₃), 43.0 (-CH₂CHO), 33.0 (-CH₂CO₂Me), 21.0 (-CH₂CH₂CH₂-) |

| IR (neat) | ~2950 cm⁻¹ (C-H), ~2720 cm⁻¹ (aldehyde C-H), ~1735 cm⁻¹ (ester C=O), ~1725 cm⁻¹ (aldehyde C=O) |

| Mass Spectrum (EI) | m/z (%): 130 (M+), 99, 74, 59 |

Synthesis of this compound

Several synthetic routes to this compound have been developed, leveraging readily available starting materials.

Ozonolysis of Methyl 1-Cyclopentenecarboxylate

A common and efficient method for the synthesis of this compound is the ozonolysis of methyl 1-cyclopentenecarboxylate. This reaction cleaves the double bond of the cyclic precursor to furnish the desired aldehyde and ester functionalities in a single step.

Experimental Protocol: Ozonolysis of Methyl 1-Cyclopentenecarboxylate

-

Materials: Methyl 1-cyclopentenecarboxylate, Dichloromethane (CH₂Cl₂), Methanol (B129727) (MeOH), Ozone (O₃), Dimethyl sulfide (B99878) (Me₂S).

-

Procedure:

-

Dissolve methyl 1-cyclopentenecarboxylate (1.0 eq) in a mixture of CH₂Cl₂ and MeOH (typically a 3:1 to 5:1 ratio) and cool the solution to -78 °C.

-

Bubble ozone gas through the solution until a persistent blue color is observed, indicating complete consumption of the starting material.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add dimethyl sulfide (2.0-3.0 eq) to the reaction mixture and allow it to warm slowly to room temperature.

-

Stir the reaction mixture at room temperature for several hours to ensure complete reduction of the ozonide intermediate.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford this compound.

-

-

Expected Yield: 70-85%.

Esterification of 5-Oxopentanoic Acid

Direct esterification of 5-oxopentanoic acid with methanol under acidic catalysis provides another straightforward route to the target molecule.

Experimental Protocol: Fischer Esterification of 5-Oxopentanoic Acid

-

Materials: 5-Oxopentanoic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄).

-

Procedure:

-

Suspend 5-oxopentanoic acid (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

-

Expected Yield: 85-95%.

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a valuable precursor for a variety of important chemical transformations.

Reductive Amination for the Synthesis of Piperidine (B6355638) Derivatives

The aldehyde functionality readily undergoes reductive amination with primary amines to form N-substituted piperidones after intramolecular cyclization. These piperidones are key intermediates in the synthesis of various alkaloids and pharmacologically active compounds.

Experimental Protocol: Reductive Amination with Benzylamine (B48309)

-

Materials: this compound, Benzylamine, Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Dichloroethane (DCE), Acetic acid.

-

Procedure:

-

To a solution of this compound (1.0 eq) in dichloroethane, add benzylamine (1.05 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The resulting crude N-benzylpiperidone can be purified by column chromatography.

-

-

Expected Yield: 75-90%.

Table 3: Representative Reductive Amination of this compound

| Amine | Product | Yield (%) |

| Benzylamine | N-Benzyl-2-piperidone | ~85 |

| Aniline | N-Phenyl-2-piperidone | ~80 |

| (R)-α-Methylbenzylamine | (R)-N-(1-Phenylethyl)-2-piperidone | ~82 (with diastereoselectivity) |

Wittig Reaction for Chain Elongation

The aldehyde group of this compound can be selectively reacted with phosphorus ylides in a Wittig reaction to form α,β-unsaturated esters, extending the carbon chain and introducing a double bond for further functionalization.

Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane (B24862)

-

Materials: this compound, (Carbethoxymethylene)triphenylphosphorane, Toluene.

-

Procedure:

-

Dissolve this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in dry toluene.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Triturate the residue with a non-polar solvent (e.g., hexane) to precipitate triphenylphosphine (B44618) oxide.

-

Filter off the solid and concentrate the filtrate.

-

Purify the resulting unsaturated diester by column chromatography.

-

-

Expected Yield: 80-95% (typically as the E-isomer with stabilized ylides).[2][3]

Table 4: Products from Wittig Reaction of this compound

| Ylide | Product | Predominant Isomer | Approximate Yield (%) |

| Ph₃P=CHCO₂Et | Methyl 7-ethoxycarbonyl-6-heptenoate | E | 90 |

| Ph₃P=CH₂ | Methyl hex-5-enoate | - | 85 |

| Ph₃P=CHPh | Methyl 6-phenyl-5-hexenoate | Z (with non-stabilized ylide) | 75 |

Aldol (B89426) Condensation

The aldehyde functionality of this compound can act as an electrophile in aldol condensations with enolizable ketones or other carbonyl compounds, forming β-hydroxy carbonyl adducts which can be dehydrated to α,β-unsaturated products.

Experimental Protocol: Aldol Condensation with Acetone

-

Materials: this compound, Acetone, Sodium hydroxide (B78521) (NaOH), Ethanol (B145695), Water.

-

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of acetone.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize with dilute acid (e.g., HCl).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography. Depending on the reaction conditions, either the β-hydroxy ketone or the dehydrated enone may be isolated.

-

-

Expected Yield: 60-75%.

Application in Natural Product Synthesis: Synthesis of (-)-Coniine

This compound can serve as a key precursor in the synthesis of piperidine alkaloids, such as (-)-coniine, the toxic component of poison hemlock. A plausible synthetic route involves an initial Wittig reaction to install the propyl side chain, followed by reductive amination and intramolecular cyclization.

This conceptual pathway highlights how the two functional groups of this compound can be sequentially manipulated to construct the carbon skeleton and the heterocyclic ring of the natural product. The initial Wittig reaction with a propyl ylide would be followed by reduction of the ester to the corresponding aldehyde. Subsequent intramolecular reductive amination would then furnish the piperidine ring system of γ-coniceine, which can be reduced to coniine.[4][5]

Conclusion

This compound is a highly valuable and versatile bifunctional building block in organic synthesis. Its readily accessible aldehyde and methyl ester functionalities provide two distinct points for chemical modification, enabling a wide array of transformations. From the construction of pharmaceutically relevant piperidine scaffolds via reductive amination to carbon chain extension through Wittig reactions and aldol condensations, this C5 synthon offers a reliable and flexible platform for the synthesis of complex molecular architectures. The strategic application of this compound in the synthesis of natural products further underscores its importance for researchers and professionals in drug discovery and development.

References

Reactivity of the aldehyde and ester groups in Methyl 5-oxopentanoate

An In-depth Technical Guide to the Reactivity of Methyl 5-oxopentanoate (B1240814)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxopentanoate is a bifunctional molecule containing both an aldehyde and a methyl ester functional group. This structural feature presents a unique landscape of chemical reactivity, offering the potential for chemoselective transformations that are highly valuable in organic synthesis, particularly in the development of complex molecular architectures for pharmaceuticals and natural products. This technical guide provides a comprehensive analysis of the differential reactivity of the aldehyde and ester moieties, supported by experimental protocols and quantitative data. It explores selective reductions, nucleophilic additions, and hydrolysis, offering a framework for the strategic manipulation of this versatile building block.

Core Principles: A Tale of Two Carbonyls

The synthetic utility of this compound is rooted in the inherent reactivity difference between its two carbonyl groups. The aldehyde is significantly more reactive towards nucleophiles than the ester. This can be attributed to two primary factors:

-

Electronic Effects : The carbonyl carbon of an aldehyde is more electrophilic than that of an ester.[1][2] While both are polarized due to the electronegativity of oxygen, the ester group has an adjacent oxygen atom whose lone pairs can donate electron density through resonance, partially stabilizing the carbonyl carbon and reducing its electrophilicity.[1] Aldehydes lack this resonance stabilization, possessing only a single alkyl chain which provides minimal inductive electron donation.[2][3]

-

Steric Hindrance : The aldehyde carbonyl is sterically less hindered. It is flanked by a small hydrogen atom on one side, providing easy access for incoming nucleophiles.[2][4] In contrast, the ester's carbonyl carbon is bonded to a bulkier methoxy (B1213986) group, which presents a greater steric barrier to nucleophilic attack.

This reactivity hierarchy is the cornerstone of chemoselective synthesis using this molecule.

Caption: Logical diagram of functional group reactivity in this compound.

Chemoselective Reactions of the Aldehyde Functional Group

The higher reactivity of the aldehyde allows for a variety of transformations that leave the ester group intact. This chemoselectivity is crucial for multi-step syntheses.

Selective Reduction

The aldehyde can be selectively reduced to a primary alcohol using mild hydride reagents that do not affect the less reactive ester. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose. More sterically hindered and less reactive hydride donors, such as sodium triacetoxyborohydride, also offer excellent selectivity for aldehydes over other carbonyls like ketones and esters.[3]

Nucleophilic Addition and C-C Bond Formation

The electrophilic aldehyde carbon is a prime target for various carbon-based nucleophiles, enabling the extension of the molecule's carbon skeleton.

-

Wittig Reaction : This reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[5] This is a powerful method for forming carbon-carbon double bonds with high regioselectivity.

-

Henry (Nitroaldol) Reaction : The aldehyde can react with a nitroalkane, such as nitroethane, in the presence of a base. This reaction forms a β-nitro alcohol intermediate, which is a versatile precursor for other functional groups.[5]

-

Grignard Reaction : Organometallic reagents like Grignard reagents (R-MgX) readily add to the aldehyde to form a secondary alcohol after an acidic workup.

The following table summarizes key selective reactions at the aldehyde position.

| Reaction Type | Reagent(s) | Product Functional Group | Typical Yield (%) |

| Selective Reduction | Sodium Borohydride (NaBH₄), Methanol (B129727) | Primary Alcohol | > 90% |

| Wittig Reaction | Triphenylphosphine ylide (Ph₃P=CHR) | Alkene | 70-90% |

| Henry Reaction | Nitroalkane (R-CH₂NO₂), Base | β-Nitro Alcohol | 60-80% |

| Grignard Addition | Grignard Reagent (R-MgX), then H₃O⁺ | Secondary Alcohol | 75-95% |

| Reductive Amination | Amine (RNH₂), NaBH₃CN | Secondary Amine | 65-85% |

Experimental Protocol: Selective Reduction to Methyl 5-hydroxypentanoate

This protocol outlines a typical laboratory procedure for the selective reduction of the aldehyde in this compound.

-

Reaction Setup : To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask cooled to 0 °C in an ice bath, add sodium borohydride (NaBH₄, 0.3 eq) portion-wise over 15 minutes with gentle stirring.

-

Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. The reaction is typically complete within 1 hour.

-

Quenching : Once the starting material is consumed, slowly add acetone (B3395972) to the reaction mixture to quench the excess NaBH₄.

-

Workup : Concentrate the mixture under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Purification : Remove the solvent via rotary evaporation. The resulting crude product, methyl 5-hydroxypentanoate, can be purified by flash column chromatography on silica (B1680970) gel if necessary.

References

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. organic chemistry - Rationalising the order of reactivity of carbonyl compounds towards nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. This compound | 6026-86-4 | Benchchem [benchchem.com]

A Technical Guide to the Spectroscopic Data of Methyl 5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 5-oxopentanoate (B1240814) (CAS No: 6026-86-4), a molecule of interest in various synthetic and research applications.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Molecular Structure

Methyl 5-oxopentanoate is a bifunctional molecule containing both an aldehyde and a methyl ester functional group. Its structure is foundational to interpreting its spectroscopic signatures.

IUPAC Name: this compound[3] Molecular Formula: C₆H₁₀O₃[3][4][5] Molecular Weight: 130.14 g/mol [1][3][5] SMILES: COC(=O)CCCC=O[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl groups.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| -CHO | ~9.77 | Triplet (t) | 1H |

| -OCH₃ | ~3.67 | Singlet (s) | 3H |

| -CH₂-C(=O)O- | ~2.48 | Triplet (t) | 2H |

| -CH₂-CHO | ~2.34 | Triplet (t) | 2H |

| -CH₂-CH₂-CH₂- | ~1.95 | Quintet (p) | 2H |

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbons of the aldehyde and ester are particularly deshielded and appear at the downfield end of the spectrum.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| -C HO | ~202.5 |

| -C (=O)O- | ~173.8 |

| -OC H₃ | ~51.5 |

| -C H₂-C(=O)O- | ~43.2 |

| -C H₂-CHO | ~29.0 |

| -C H₂-CH₂-CH₂- | ~19.8 |

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra can be obtained by following a standardized protocol.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6][7]

-

For referencing, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which provides a signal at 0 ppm.[6]

-

Transfer the solution into a 5 mm NMR tube, ensuring a sample height of about 4-5 cm.[6]

-

If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.[6]

-

Securely cap the NMR tube to prevent solvent evaporation.[6]

-

-

Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 300 or 400 MHz).[7][8]

-

Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei and shim the magnetic field to optimize homogeneity and resolution.[6]

-

For ¹H NMR, acquire a one-dimensional spectrum with typical parameters such as a 30-45° pulse angle and a spectral width of 10-15 ppm.[6]

-

For ¹³C NMR, acquire a one-dimensional spectrum with proton decoupling, a 30-45° pulse angle, and a spectral width of around 200-220 ppm. A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.[6]

-

-

Data Processing:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound will prominently feature strong absorption bands corresponding to the two carbonyl groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | ~1725 | Strong |

| C=O (Ester) | ~1740 | Strong |

| C-H (Aldehyde) | ~2820 and ~2720 | Medium (often two bands) |

| C-O (Ester) | ~1200-1100 | Strong |

| C-H (sp³) | ~2950-2850 | Medium to Strong |

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, a neat spectrum is typically acquired.

-

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them with care and avoid contact with water.[9]

-

Place a small drop of the liquid sample onto the center of one salt plate.[9][10]

-

Place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform film.[9][10]

-

Carefully place the assembled plates into the sample holder of the IR spectrometer.[9]

-

-

Data Acquisition:

-

Before running the sample, a background spectrum of the empty sample chamber should be collected to subtract the signals from atmospheric CO₂ and water vapor.[10]

-

Place the sample holder with the prepared salt plates into the spectrometer.

-

Acquire the IR spectrum over the desired range, typically 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analyze the spectrum by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectral Data

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.

| m/z | Ion | Identity |

| 130 | [M]⁺ | Molecular Ion |

| 101 | [M - CHO]⁺ | Loss of the formyl radical |

| 99 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical |

| 74 | [CH₃OC(=O)CH₂CH₂]⁺ | McLafferty rearrangement of the ester |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The concentration should be in the low ppm range (e.g., 1-10 ppm).

-

Transfer the solution to a GC vial.

-

-

Data Acquisition (GC-MS):

-

The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

In the ion source (commonly using Electron Ionization, EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio.

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

References

- 1. This compound | 6026-86-4 | Benchchem [benchchem.com]

- 2. This compound | 6026-86-4 [chemicalbook.com]

- 3. Pentanoic acid, 5-oxo-, methyl ester | C6H10O3 | CID 554053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. docsity.com [docsity.com]

- 10. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl 5-oxopentanoate (B1240814): Commercial Availability, Purity, and Synthetic Methodologies

This technical guide provides a comprehensive overview of Methyl 5-oxopentanoate, a versatile bifunctional building block in organic synthesis. Its utility is particularly noted in the construction of complex molecular architectures due to its aldehyde and methyl ester functionalities. This document details its commercial availability, purity standards, and established synthetic protocols, offering valuable information for its application in research and development.

Commercial Availability and Purity

This compound is commercially available from various suppliers, primarily based in China, the United States, and Germany.[1] The purity of the commercially available product typically ranges from 95% to 98%. Below is a summary of representative suppliers and their product specifications.

| Supplier | Purity | Package Size | Location |

| Amadis Chemical Company Limited | 97% | mgs, gs, kgs | China |

| Chengdu Feibo Pharm Technology Co., Ltd | >95% | 5g, 50g, 100g, 250g, 500g, 1kg, 5kg | China |

| Shenzhen Nexconn Pharmatechs Ltd. | 98% | 1KG, 10KG, 50KG | China |

| Aladdin Scientific | 97% | 100mg, 250mg, 1g, Bulk | United States |

| 1Pluschem LLC | 97% | Not specified | United States |

| TCI (Shanghai) Development Co., Ltd. | >95.0% (GC) | Not specified | China |

| Ambeed, Inc. (via Sigma-Aldrich) | 97% | Not specified | United States |

Synthetic Routes and Experimental Protocols

Several synthetic routes for this compound have been established, with the choice of method often depending on the desired scale and purity. The most common approaches involve the esterification of 5-oxopentanoic acid or the oxidation of a corresponding lactone precursor.[2]

Route 1: Esterification of 5-Oxopentanoic Acid

This method involves the reaction of 5-oxopentanoic acid with methanol (B129727) in the presence of an acid catalyst.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-oxopentanoic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: After cooling to room temperature, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.[3]

Route 2: Synthesis from δ-Valerolactone

This two-step synthesis starts with the ring-opening of δ-valerolactone to form methyl 5-hydroxypentanoate (B1236267), which is then oxidized to this compound.[2]

Experimental Protocol:

-

Ring-Opening: Perform an acid- or base-catalyzed ring-opening of δ-valerolactone with methanol to generate methyl 5-hydroxypentanoate.

-

Oxidation: Oxidize the resulting methyl 5-hydroxypentanoate using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid.[4]

-

Purification: Purify the final product using column chromatography on silica (B1680970) gel or vacuum distillation.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Analytical Methods for Purity Determination

Gas Chromatography (GC) is a suitable method for the analysis of this compound to determine its purity. For related compounds like methyl esters of fatty acids (FAMEs), established GC methods can be adapted.[5] A GC-FID (Flame Ionization Detector) would be appropriate for quantitative analysis.[5]

Applications in Synthesis

This compound serves as a valuable precursor in the synthesis of more complex molecules, including heterocyclic compounds that are important intermediates for natural products and pharmaceuticals.[6] Its bifunctional nature allows for a variety of chemical transformations.

Signaling Pathways and Biological Activity

Currently, there is limited direct research on the involvement of this compound in specific signaling pathways or its biological activity. However, the broader class of keto esters is of interest in medicinal chemistry, and the synthetic accessibility of this compound makes it a candidate for further investigation in drug discovery programs.

References

An In-depth Technical Guide to Methyl 5-oxopentanoate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxopentanoate (B1240814) is a bifunctional organic compound of significant interest in synthetic chemistry. Possessing both a methyl ester and an aldehyde functional group, it serves as a versatile building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and natural product analogues. This technical guide provides a comprehensive overview of the discovery, historical context, detailed synthesis protocols, physicochemical properties, and key applications of Methyl 5-oxopentanoate. Particular emphasis is placed on quantitative data, experimental methodologies, and the visualization of relevant chemical pathways to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of synthetic methodologies for γ-keto esters. While a definitive first synthesis of this specific molecule is not prominently documented in early chemical literature, its conceptualization and eventual synthesis are products of the foundational work on esterification and the chemistry of dicarbonyl compounds that took place in the late 19th and early 20th centuries.

The Fischer-Speier esterification, first described in 1895, provided a general and reliable method for the conversion of carboxylic acids to their corresponding esters, a reaction that remains a primary route for the synthesis of this compound from 5-oxopentanoic acid. The development of synthetic routes to γ-keto acids and their derivatives, such as the one-pot synthesis from nitroalkanes and α,β-unsaturated esters, further expanded the accessibility of compounds with this structural motif.[1]

In recent years, interest in this compound and its derivatives has been renewed, partly due to the drive towards green chemistry. For instance, derivatives like methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (PolarClean™) have been investigated as sustainable, non-toxic alternatives to conventional polar aprotic solvents.[2] This has spurred research into more efficient and environmentally benign synthetic routes, such as base-catalyzed Michael additions.[2]

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a chemical formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol .[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| CAS Number | 6026-86-4 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 100-103 °C at 23 Torr |

| Density | 1.069 g/cm³ at 25 °C |

Spectroscopic analysis is essential for the characterization and purity assessment of this compound. The expected signals in its ¹H NMR, ¹³C NMR, and IR spectra are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Signals |

| ¹H NMR | Aldehyde proton (CHO) singlet around 9.8 ppm. Methyl ester (OCH₃) singlet around 3.7 ppm. Methylene protons adjacent to the ester carbonyl (CH₂CO) triplet around 2.5 ppm. Methylene protons adjacent to the aldehyde carbonyl (CH₂CHO) triplet around 2.8 ppm. Methylene protons at the 3-position (CH₂CH₂CH₂) quintet around 2.0 ppm. |

| ¹³C NMR | Aldehyde carbonyl carbon (CHO) signal around 202 ppm. Ester carbonyl carbon (COO) signal around 173 ppm. Methyl ester carbon (OCH₃) signal around 52 ppm. Methylene carbon adjacent to the aldehyde (CH₂CHO) signal around 43 ppm. Methylene carbon adjacent to the ester (CH₂COO) signal around 33 ppm. Methylene carbon at the 3-position (CH₂CH₂CH₂) signal around 20 ppm. |

| IR (Infrared) | Strong C=O stretching absorption for the aldehyde around 1725 cm⁻¹. Strong C=O stretching absorption for the ester around 1740 cm⁻¹. C-H stretching for the aldehyde proton around 2720 and 2820 cm⁻¹. C-O stretching for the ester around 1200 cm⁻¹. |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of 5-oxopentanoic acid.

Fischer Esterification of 5-Oxopentanoic Acid

This acid-catalyzed esterification is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol (methanol) is typically used.

Experimental Protocol: Fischer Esterification

-

Materials:

-

5-Oxopentanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate (B1210297)

-

-

Procedure:

-

To a solution of 5-oxopentanoic acid in a significant excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

-

-

Quantitative Data:

-

While specific yields for this exact reaction are not consistently reported in the literature, similar Fischer esterifications of substituted pentanoic acids report yields in the range of 89-92%.[4]

-

Chemical Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis. The aldehyde and ester groups can be selectively targeted to build more complex molecular architectures.

Reactions at the Aldehyde Group

The electrophilic aldehyde is susceptible to nucleophilic attack, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Wittig Reaction: The aldehyde functionality readily undergoes the Wittig reaction to form alkenes. This is particularly useful for extending the carbon chain.

-

Henry (Nitroaldol) Reaction: The base-catalyzed reaction with a nitroalkane, such as nitroethane, forms a β-nitro alcohol, a precursor to amino alcohols and other functional groups.[4]

Reactions at the Ester Group

The methyl ester can undergo hydrolysis, transesterification, or reaction with organometallic reagents.

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding carboxylic acid, 5-oxopentanoic acid.

-

Transesterification: In the presence of another alcohol and an acid or base catalyst, the methyl group can be exchanged for a different alkyl group.

Role in Multi-Step Synthesis

This compound serves as a key building block in the synthesis of more complex molecules, including natural products and their analogues. Its two functional groups allow for sequential and orthogonal transformations.

A logical workflow for the utilization of this compound in a multi-step synthesis is depicted below. This illustrates how the aldehyde can be first transformed, followed by modification of the ester group.

Conclusion

This compound is a fundamentally important and versatile building block in organic synthesis. Its accessibility through well-established methods like Fischer esterification, combined with the differential reactivity of its aldehyde and ester functionalities, makes it a valuable precursor for a wide range of chemical transformations. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis and reactivity of this compound is crucial for the design and execution of efficient and innovative synthetic strategies. As the principles of green chemistry continue to influence synthetic design, the development of even more sustainable routes to and applications for this and related keto esters will undoubtedly be a focus of future research.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Towards cleaner PolarClean: efficient synthesis and extended applications of the polar aprotic solvent methyl 5-(dimethylamino)-2-methyl-5-oxopentanoa ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01958H [pubs.rsc.org]

- 3. Pentanoic acid, 5-oxo-, methyl ester | C6H10O3 | CID 554053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

The Pivotal Role of Methyl 5-Oxopentanoate in the Synthesis of Heterocyclic Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-oxopentanoate (B1240814), a bifunctional building block, is emerging as a valuable precursor in the landscape of heterocyclic chemistry. Its unique structure, possessing both an aldehyde and a methyl ester functionality, offers a versatile platform for the construction of a diverse array of heterocyclic systems, which are foundational to the development of novel therapeutics and other advanced materials. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of methyl 5-oxopentanoate in the creation of key heterocyclic cores, with a focus on pyridones and the potential for synthesizing other nitrogen-containing rings.

Introduction: The Synthetic Versatility of a γ-Keto Ester

This compound, also known as methyl 4-formylpentanoate, is a γ-keto ester that serves as a C5 synthon in various cyclization strategies. The electrophilic nature of both the aldehyde and ester carbonyl groups, coupled with the potential for enolate formation at the α-position to the ester, allows for a rich and varied reactivity profile. This dual functionality enables its participation in a range of classical and modern synthetic methodologies for generating five- and six-membered heterocyclic rings, which are prevalent motifs in numerous biologically active compounds.[1][2] The strategic placement of its functional groups makes it an ideal starting material for intramolecular cyclizations and multicomponent reactions.

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the reaction of propionaldehyde (B47417) with an acrylic compound.[3] This approach provides a straightforward route to the target γ-keto ester, which can then be utilized in subsequent heterocyclic syntheses.

Applications in Heterocyclic Synthesis

The primary utility of this compound in heterocyclic chemistry lies in its role as a precursor to various nitrogen-containing rings, such as pyridones, piperidines, and potentially pyrroles.

Synthesis of 5-Methyl-3,4-dihydro-2(1H)-pyridone

A significant application of this compound is in the synthesis of 5-methyl-3,4-dihydro-2(1H)-pyridone, a key intermediate in the production of certain herbicides and a scaffold with potential in medicinal chemistry.[3][4] The reaction proceeds via a cyclization reaction with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297).[3]

The general transformation involves the reaction of this compound with ammonium acetate, where the amine nitrogen attacks the aldehyde, and subsequent intramolecular cyclization and dehydration lead to the formation of the dihydropyridone ring.

Data Presentation: Synthesis of 5-Methyl-3,4-dihydro-2(1H)-pyridone

The following table summarizes the quantitative data from various experimental protocols for the synthesis of 5-methyl-3,4-dihydro-2(1H)-pyridone from this compound.[3]

| Entry | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Ammonium Acetate | Ethanol | 30 | 5 | - | 81 |

| 2 | Ammonium Acetate | Chlorobenzene (B131634) | 90-100 | 1.5 | 90 | - |

| 3 | Ammonium Hydroxide (B78521) | Ethanol | Room Temp. | 20 | - | 95.3 |

| 4 | Ammonium Acetate | Acetic Acid | 105 | 22 | - | - |

Potential for Paal-Knorr Pyrrole Synthesis

The 1,4-dicarbonyl-like nature of this compound suggests its potential as a substrate in the Paal-Knorr synthesis for the formation of pyrroles.[5][6] This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic conditions.[1][5] While specific examples with this compound are not extensively documented in readily available literature, the underlying mechanism supports its feasibility. The reaction would proceed through the formation of a hemiaminal at the aldehyde, followed by intramolecular attack of the nitrogen on the ester carbonyl, leading to a cyclized intermediate that, upon dehydration and elimination of methanol, would yield a substituted pyrrole.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction that traditionally utilizes a β-keto ester, an aldehyde, and an ammonia source to form dihydropyridines.[7][8][9] While this compound is a γ-keto ester, its aldehyde functionality could potentially participate in a Hantzsch-like condensation. However, the classical Hantzsch reaction mechanism is specific to the use of two equivalents of a β-dicarbonyl compound. Modifications of the Hantzsch synthesis exist, but direct application with this compound to form a pyridine (B92270) ring is not a commonly reported pathway.

Experimental Protocols

Synthesis of 5-Methyl-3,4-dihydro-2(1H)-pyridone from this compound[3]

Protocol 1: Using Ammonium Acetate in Chlorobenzene

-

Materials:

-

Methyl 4-formylpentanoate (this compound)

-

Ammonium acetate

-

Chlorobenzene

-

-

Procedure:

-

A solution of 3.0 g of ammonium acetate in 15 ml of chlorobenzene is prepared in a reaction vessel.

-

The solution is heated to and maintained at a temperature of 90°C to 100°C.

-

A solution of 5 g of methyl 4-formylpentanoate in 15 ml of chlorobenzene is slowly added to the heated ammonium acetate solution.

-

During the reaction, volatiles are allowed to distill off to maintain the reaction temperature at approximately 98°C for 1.5 hours after the addition is complete.

-

The reaction progress is monitored, and upon completion (indicated by the clearing of the reaction mixture), the product is isolated by distillation.

-

The final product, 5-methyl-3,4-dihydro-2(1H)-pyridone, is obtained as a white crystalline solid.

-

Protocol 2: Using Ammonium Hydroxide in Ethanol

-

Materials:

-

Methyl 4-formylpentanoate (this compound)

-

Ammonium hydroxide solution (30%)

-

Ethanol (absolute)

-

-

Procedure:

-

To a solution of 6.0 g (0.0416 mol) of methyl 4-formylpentanoate in 15 ml of absolute ethanol, 10.5 g of an ammonium hydroxide solution (prepared from 33.3 g of a 30% NH₄OH solution and 100 ml of water) is added.

-

The reaction mixture is stirred at room temperature for 20 hours.

-

The solvent is removed by vacuum stripping at 30°C to 55°C.

-

The product is purified by distillation under reduced pressure (pot temperature of 125°C to 130°C at 1 mm of Hg) to yield 5-methyl-3,4-dihydro-2(1H)-pyridone.

-

Mandatory Visualizations

Synthetic Workflow for 5-Methyl-3,4-dihydro-2(1H)-pyridone

Caption: Experimental workflow for the synthesis of 5-methyl-3,4-dihydro-2(1H)-pyridone.

Logical Relationship of this compound in Heterocyclic Synthesis

Caption: Reactivity and synthetic potential of this compound in heterocyclic chemistry.

Conclusion and Future Outlook

This compound stands as a potent and versatile building block in the synthesis of nitrogen-containing heterocycles. Its application in the efficient synthesis of 5-methyl-3,4-dihydro-2(1H)-pyridone is well-established, providing a clear pathway to this valuable synthetic intermediate. While its utility in other classical named reactions for heterocyclic synthesis, such as the Paal-Knorr reaction, is theoretically sound, further research is warranted to explore and optimize these transformations. The bifunctional nature of this compound, combined with its straightforward accessibility, ensures its continued relevance in the fields of organic synthesis, medicinal chemistry, and drug development. Future investigations into its reactivity with a broader range of nucleophiles and its participation in novel multicomponent reactions will undoubtedly unveil new avenues for the construction of complex and biologically significant heterocyclic frameworks.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor - Google Patents [patents.google.com]

- 4. 5-Methyl-3,4-dihydropyridin-2(1H)-one|CAS 91936-25-3 [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-methyl-5-oxopentanoate

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Methyl 4-methyl-5-oxopentanoate. This bifunctional organic compound, featuring both a methyl ester and an aldehyde functional group, is a versatile building block in organic synthesis. This document consolidates available data, outlines potential experimental protocols, and explores the relevance of this molecule in the context of drug discovery and development.

Chemical Identity and Nomenclature

Methyl 4-methyl-5-oxopentanoate is a keto ester with the systematic IUPAC name methyl 4-methyl-5-oxopentanoate.[1][2][3] It is also known by the synonym methyl 4-formylpentanoate.[2][3] The presence of both a ketone and an ester functional group makes it a valuable precursor for the synthesis of more complex molecules.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-methyl-5-oxopentanoate is presented in the table below. This data is crucial for its proper handling, characterization, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [1][2][3][5] |

| Molecular Weight | 144.17 g/mol | [1][2][3][5] |

| CAS Number | 40630-06-6 | [1][2][5] |

| Appearance | Combustible liquid | [1] |

| Boiling Point | 201.761°C at 760 mmHg | [5] |

| Flash Point | 78.339°C | [5] |

| Density | 0.992 g/cm³ | [5] |

| Refractive Index | 1.415 | [5] |

| Solubility | Expected to be soluble in organic solvents | [6] |

Computed Molecular Descriptors

Computationally derived properties provide further insight into the behavior of Methyl 4-methyl-5-oxopentanoate.

| Descriptor | Value | Source |

| XLogP3 | 0.4 | [2][3][5] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2][5] |

| Rotatable Bond Count | 5 | [5] |